molecular formula C14H10BrN3O2S B7588754 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide

5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide

Cat. No. B7588754
M. Wt: 364.22 g/mol
InChI Key: UQSFGAQWMLNPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The exact mode of binding and inhibition may vary depending on the enzyme and the specific compound used.
Biochemical and Physiological Effects:
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA repair, and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide in lab experiments is its broad range of potential applications. It can be used to study the activity of various enzymes and their role in cellular processes. It can also be used to investigate the mechanisms of action of anticancer, anti-inflammatory, and antiviral drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the concentration and duration of exposure to minimize any adverse effects.

Future Directions

There are several future directions for the research on 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the compound's pharmacokinetics and toxicity profile need to be further studied to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide involves the reaction of 5-bromo-8-hydroxyquinoline with pyridine-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields after purification by column chromatography.

Scientific Research Applications

5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and protein kinase. It has also been reported to possess anticancer, anti-inflammatory, and antiviral properties.

properties

IUPAC Name

5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-11-7-12(9-16-8-11)21(19,20)18-13-5-1-3-10-4-2-6-17-14(10)13/h1-9,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFGAQWMLNPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CN=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide

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